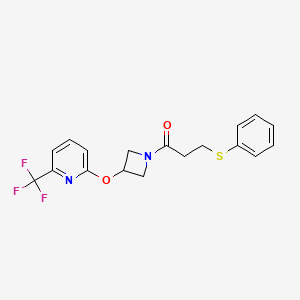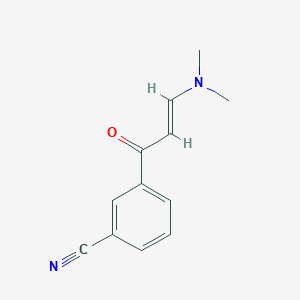
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is a complex organic molecule featuring a unique arrangement of sulfur, oxygen, and nitrogen atoms within its structure. This compound finds relevance in various scientific domains, particularly due to its reactive functional groups and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one generally involves multiple steps, often starting from basic organic building blocks:
Formation of the Azetidine Ring: : This step typically employs cyclization reactions using appropriate reagents and catalysts.
Incorporation of the Phenylthio Group: : This involves nucleophilic substitution reactions where a phenylthio group is introduced.
Attachment of the Pyridinyl Group: : This part of the synthesis uses coupling reactions facilitated by catalysts such as palladium or copper.
Final Assembly: : Combining the intermediate products through strategic condensation or substitution reactions under specific conditions.
Industrial Production Methods
Large-scale production may leverage optimized synthetic pathways, aiming for high yields and purity. Common industrial techniques include batch processing and continuous flow synthesis, both employing state-of-the-art reactors and automation for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Conversion of the sulfur moiety into sulfoxides or sulfones.
Reduction: : Potential reduction of the ketone group to alcohols.
Substitution: : Possible nucleophilic or electrophilic substitutions on the phenyl ring or azetidine moiety.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilization of halogens, nucleophiles, or electrophiles under varied conditions.
Major Products
Oxidation of sulfur produces sulfoxides or sulfones.
Reduction of the ketone yields secondary alcohols.
Substitution reactions result in various functionalized derivatives.
Applications De Recherche Scientifique
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is employed in diverse fields:
Chemistry: : Used as a precursor in complex molecule synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its interactions with biomolecules and potential as a bioactive agent.
Medicine: : Examined for its therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of signaling pathways, enzyme inhibition, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylthio)-1-(2-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Similar structure with slight variations.
3-(Phenylthio)-1-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Another structural analogue.
4-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Differing in the position of the phenylthio group.
Uniqueness
The uniqueness of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one lies in its specific functional groups and their arrangement, leading to distinct chemical reactivity and biological activity profiles.
That should cover it! Let's keep the chemistry chat rolling. Anything more you want to delve into about this molecule, or shall we switch to something else entirely?
Propriétés
IUPAC Name |
3-phenylsulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)15-7-4-8-16(22-15)25-13-11-23(12-13)17(24)9-10-26-14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPBZMXOSBWIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B2438004.png)




![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2438014.png)
![1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2438017.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2438020.png)
![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)

![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)
